1-[(2-fluorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
1-[(2-Fluorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic 1,8-naphthyridine derivative characterized by a fluorobenzyl group at position 1 and a trifluoromethylphenyl amide substituent at position 2. The compound’s structure integrates a 1,8-naphthyridine core, a bicyclic aromatic system, with ketone and carboxamide functionalities. Key structural features include:
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F4N3O2/c24-18-9-3-1-6-15(18)13-30-20-14(7-5-11-28-20)12-16(22(30)32)21(31)29-19-10-4-2-8-17(19)23(25,26)27/h1-12H,13H2,(H,29,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFWTWKCYFVNPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C=C(C2=O)C(=O)NC4=CC=CC=C4C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F4N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-fluorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(2-fluorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the naphthyridine core.
Scientific Research Applications
The compound 1-[(4-fluorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide represents a sophisticated naphthyridine derivative with promising scientific and medicinal research applications.
Scientific Applications and Biological Potential
The compound belongs to the naphthyridine derivative class, which exhibits remarkable biological activities across multiple domains :
Potential Biological Interactions
- Medicinal Chemistry Significance
- Complex molecular structure with fluorinated aromatic groups
- Potential interactions with specific biological targets
- Enhanced binding affinity to proteins and enzymes
Broad Spectrum of Biological Activities
Naphthyridine derivatives like this compound have demonstrated potential applications in:
-
Neurological Disorders
- Alzheimer's disease
- Multiple sclerosis
- Depression
- Pharmacological Potential
Chemical Transformation Capabilities
The compound can undergo various chemical reactions, including:
- Oxidation
- Reduction
- Nucleophilic substitution
Reaction Considerations :
- Optimized synthesis conditions
- High yield potential
- Enhanced stability through controlled environments
Research Significance
The compound represents a valuable addition to synthetic organic chemistry, offering:
- Diverse potential applications
- Unique structural features
- Promising interactions with biological systems
Mechanism of Action
The mechanism of action of 1-[(2-fluorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated groups and naphthyridine core allow it to bind with high affinity to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Key Observations:
Lipophilicity (MLOGP) : The target compound’s trifluoromethyl group increases lipophilicity (MLOGP ~3.8) compared to methoxy (MLOGP 2.9) or carboxylic acid (MLOGP 1.7) analogs, favoring membrane permeability .
Drug-Likeness and Rule-of-Five Compliance
| Parameter | Target Compound | 5a2 | 5b2 |
|---|---|---|---|
| Molecular Weight | ~451 | 424.28 | 401.84 |
| H-Bond Donors (NHBD) | 1 | 1 | 1 |
| H-Bond Acceptors (NHBA) | 6 | 5 | 5 |
| MLOGP | ~3.8 | 3.5 | 3.1 |
| Rule-of-Five Violations | 1 (MW > 500) | 0 | 0 |
*Note: The target’s high molecular weight (~451) approaches the Rule-of-Five threshold (500), necessitating further optimization for oral bioavailability .
Biological Activity
1-[(2-fluorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of naphthyridine derivatives, which have been explored for various pharmacological applications.
- Molecular Formula : C20H14F4N2O
- Molecular Weight : 390.3 g/mol
- IUPAC Name : 1-[(2-fluorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,8-naphthyridine-3-carboxamide
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of fluorinated groups enhances its binding affinity and selectivity, which can lead to inhibition or modulation of target activities. This mechanism is crucial in the development of therapeutic agents targeting various diseases.
Biological Activity Overview
Research indicates that compounds similar to 1-[(2-fluorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide exhibit diverse biological activities:
Anticancer Activity
Studies have shown that naphthyridine derivatives possess significant anticancer properties. For instance, Mannich bases derived from similar structures have demonstrated cytotoxic effects against various cancer cell lines, including hepatoma and leukemia cells. These compounds often act by disrupting cellular mechanisms such as DNA replication and mitochondrial function .
Antimicrobial Activity
The compound has potential antimicrobial properties. Research on Mannich bases has revealed their efficacy against bacterial and fungal strains, indicating that similar derivatives may also exhibit these properties. The ability to inhibit microbial growth could be linked to the compound's structural features that facilitate interaction with microbial enzymes .
Enzyme Inhibition
The compound's structural characteristics suggest it may serve as an inhibitor for specific enzymes involved in disease pathways. For example, fluorinated derivatives have shown enhanced potency as inhibitors of serine proteases and other enzymes critical in coagulation pathways .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

